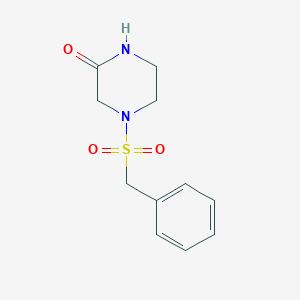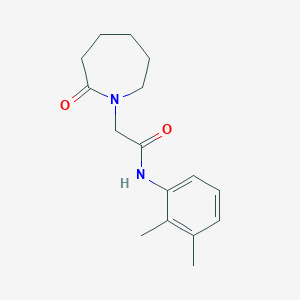![molecular formula C13H20N2O2 B7473648 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO). The TSPO is a mitochondrial protein that is involved in the regulation of cellular bioenergetics, apoptosis, and inflammation. DPA-714 has been found to have potential applications in various scientific fields such as neuroscience, cancer research, and immunology.
Mécanisme D'action
DPA-714 acts as a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which is expressed in various tissues including the brain, heart, and immune system. The N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is involved in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 binds to the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide and modulates its activity, leading to the regulation of cellular bioenergetics, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects. In the brain, it has been found to have neuroprotective effects and can reduce neuroinflammation. In the immune system, it has been found to modulate the immune response and can reduce inflammation. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for lab experiments. It is a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which allows for the specific targeting of mitochondrial function, apoptosis, and inflammation. It has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of DPA-714 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of DPA-714. One direction is the development of more potent and selective ligands for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide. Another direction is the investigation of the role of the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide in various diseases and the development of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide-targeted therapeutics. Additionally, the use of DPA-714 in combination with other drugs or therapies for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with tert-butylamine to form the tert-butyl ester. This is followed by the reaction of the tert-butyl ester with 1,3-dibromo-2-propanol to form the corresponding bromohydrin. The final step involves the reaction of the bromohydrin with N-methyl-N-(4-methoxyphenyl)acetamide to form DPA-714.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been found to have neuroprotective effects and can be used for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been found to have anticancer properties and can be used for the development of cancer therapeutics. In immunology, it has been found to modulate the immune response and can be used for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-9(2)15-11(16)10(8)7-14-12(17)13(3,4)5/h6H,7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQYYOZZWQBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)




![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)
